molecular formula C14H10N2O6 B15185355 Benzoic acid, 2-((aminocarbonyl)oxy)-, 2-nitrophenyl ester CAS No. 88599-73-9

Benzoic acid, 2-((aminocarbonyl)oxy)-, 2-nitrophenyl ester

Cat. No.: B15185355
CAS No.: 88599-73-9
M. Wt: 302.24 g/mol
InChI Key: NHPYPYNDXKSVBI-UHFFFAOYSA-N
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Description

Benzoic acid, 2-((aminocarbonyl)oxy)-, 2-nitrophenyl ester is an organic compound with a complex structure that includes both ester and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-((aminocarbonyl)oxy)-, 2-nitrophenyl ester typically involves the esterification of benzoic acid derivatives with 2-nitrophenol. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond under mild conditions. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-((aminocarbonyl)oxy)-, 2-nitrophenyl ester undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of carboxylic acids and alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Benzoic acid, 2-((aminocarbonyl)oxy)-, 2-nitrophenyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 2-((aminocarbonyl)oxy)-, 2-nitrophenyl ester involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways and cellular processes, making the compound of interest in pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 2-nitrophenyl ester: Lacks the aminocarbonyl group, making it less reactive in certain chemical reactions.

    Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-nitrophenyl ester: Similar structure but with the nitro group in a different position, leading to different reactivity and properties.

Properties

CAS No.

88599-73-9

Molecular Formula

C14H10N2O6

Molecular Weight

302.24 g/mol

IUPAC Name

(2-nitrophenyl) 2-carbamoyloxybenzoate

InChI

InChI=1S/C14H10N2O6/c15-14(18)22-11-7-3-1-5-9(11)13(17)21-12-8-4-2-6-10(12)16(19)20/h1-8H,(H2,15,18)

InChI Key

NHPYPYNDXKSVBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)N

Origin of Product

United States

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